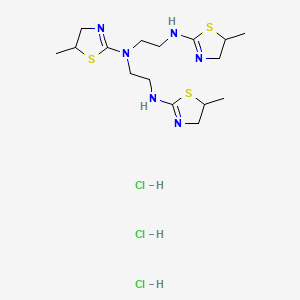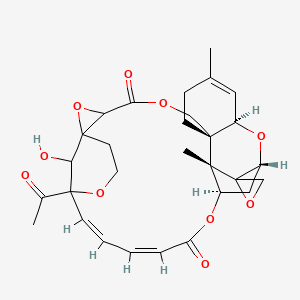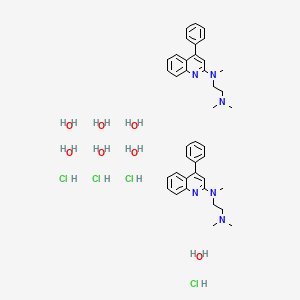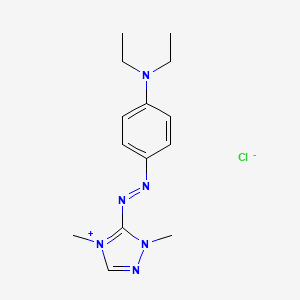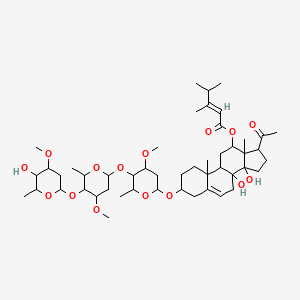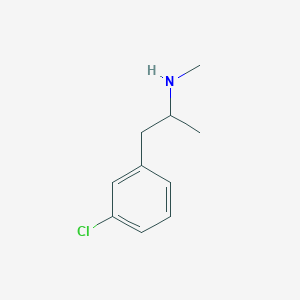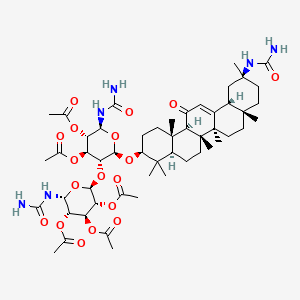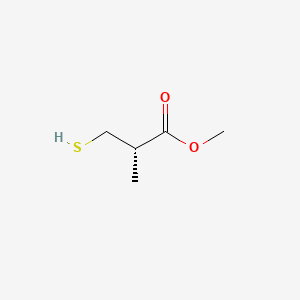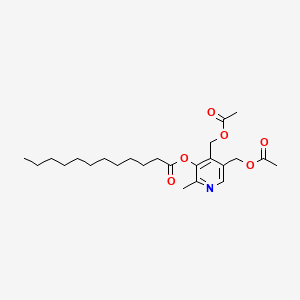
4-Piperidinamine, N-ethyl-N-(3-(2-methylpropyl)-2-pyridinyl)-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Piperidinamine, N-ethyl-N-(3-(2-methylpropyl)-2-pyridinyl)-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)- is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. The compound’s structure suggests it may have interesting biological activities due to the presence of multiple functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridine and indole moieties, and the final coupling reactions. Common synthetic routes may involve:
Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of Pyridine Moiety: The pyridine ring can be introduced via nucleophilic substitution or palladium-catalyzed coupling reactions.
Indole Synthesis: The indole moiety can be synthesized through Fischer indole synthesis or other methods.
Final Coupling: The final coupling of the different moieties can be achieved using peptide coupling reagents or other suitable methods.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of amine and indole groups makes it susceptible to oxidation reactions.
Reduction: Reduction of the carbonyl group or other functional groups can be achieved using common reducing agents.
Substitution: The pyridine and indole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction may yield alcohols or amines.
科学研究应用
The compound may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug development targeting specific biological pathways.
Biological Studies: Investigation of its biological activity, including binding to receptors or enzymes.
Chemical Research: Use as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of such a compound would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
相似化合物的比较
Similar Compounds
4-Piperidinamine Derivatives: Compounds with similar piperidine structures.
N-ethyl-N-(2-pyridinyl) Derivatives: Compounds with similar pyridine moieties.
Indole Derivatives: Compounds with similar indole structures.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
属性
CAS 编号 |
179556-34-4 |
|---|---|
分子式 |
C26H35N5O3S |
分子量 |
497.7 g/mol |
IUPAC 名称 |
N-[2-[4-[ethyl-[3-(2-methylpropyl)pyridin-2-yl]amino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide |
InChI |
InChI=1S/C26H35N5O3S/c1-5-31(25-19(15-18(2)3)7-6-12-27-25)22-10-13-30(14-11-22)26(32)24-17-20-16-21(29-35(4,33)34)8-9-23(20)28-24/h6-9,12,16-18,22,28-29H,5,10-11,13-15H2,1-4H3 |
InChI 键 |
GSMFRJRLFKAMMB-UHFFFAOYSA-N |
规范 SMILES |
CCN(C1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)NS(=O)(=O)C)C4=C(C=CC=N4)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


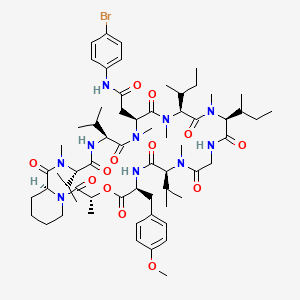
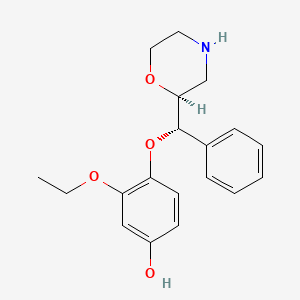
![N,N-diethylethanamine;3-[(2E)-2-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-thiazolidin-3-yl]propane-1-sulfonic acid](/img/structure/B12773592.png)
